(1-(1H-pyrrol-1-yl)cyclopropyl)methanol
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Overview
Description
(1-(1H-pyrrol-1-yl)cyclopropyl)methanol: is an organic compound characterized by a cyclopropyl group attached to a methanol moiety, with a pyrrole ring as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(1H-pyrrol-1-yl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable pyrrole derivative followed by the introduction of the methanol group. One common method involves the reaction of pyrrole with cyclopropyl bromide in the presence of a base, followed by reduction to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-(1H-pyrrol-1-yl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions, particularly at the pyrrole ring, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (1-(1H-pyrrol-1-yl)cyclopropyl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (1-(1H-pyrrol-1-yl)cyclopropyl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol
- 1-Methyl-1H-pyrazole-3-carbaldehyde
Comparison:
- Structural Differences: While similar in having a pyrrole or pyrazole ring, the specific substituents and their positions differ.
- Reactivity: The presence of different functional groups affects the reactivity and types of reactions these compounds undergo.
- Applications: Each compound has unique applications based on its structure and reactivity, making (1-(1H-pyrrol-1-yl)cyclopropyl)methanol distinct in its specific uses and potential.
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(1-pyrrol-1-ylcyclopropyl)methanol |
InChI |
InChI=1S/C8H11NO/c10-7-8(3-4-8)9-5-1-2-6-9/h1-2,5-6,10H,3-4,7H2 |
InChI Key |
BYQFMSSYDQFJJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)N2C=CC=C2 |
Origin of Product |
United States |
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